molecular formula C11H12ClNO B033779 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride CAS No. 106969-88-4

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Cat. No.: B033779
CAS No.: 106969-88-4
M. Wt: 209.67 g/mol
InChI Key: OJNHPMBWIYGPTD-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound with the molecular formula C11H12ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride typically involves the chlorination of 2-Methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid. The reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    2-Methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is primarily related to its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the dihydro and carbonyl chloride functionalities, making it less reactive.

    3,4-Dihydroquinoline: Similar structure but without the methyl and carbonyl chloride groups.

    Quinoline-1-carbonyl chloride: Similar acyl chloride functionality but lacks the methyl and dihydro groups.

Uniqueness

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is unique due to the combination of its quinoline core, methyl substitution, and acyl chloride functionality. This combination imparts specific reactivity and potential for diverse applications in chemical synthesis and biological studies.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8-6-7-9-4-2-3-5-10(9)13(8)11(12)14/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNHPMBWIYGPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551843
Record name 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106969-88-4
Record name 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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